Product packaging for Solvent Yellow 43(Cat. No.:CAS No. 19125-99-6)

Solvent Yellow 43

Cat. No.: B101981
CAS No.: 19125-99-6
M. Wt: 324.4 g/mol
InChI Key: DXWHZJXKTHGHQF-UHFFFAOYSA-N
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Description

Contextualization of Naphthalimide Dyes and Fluorescent Colorants in Contemporary Chemistry

Naphthalimide dyes represent a significant class of organic fluorescent materials in modern chemistry. sci-hub.se Their popularity stems from their excellent fluorescence properties, chemical stability, and the relative ease with which their structure can be modified. sci-hub.se These modifications, often at the C-4 and N-atom positions, allow for the fine-tuning of their fluorescence intensity and emission wavelengths. sci-hub.semdpi.com This adaptability makes them valuable in a variety of applications, including the development of fluorescent probes for detecting metal ions and other analytes. mdpi.comresearchgate.net

Fluorescent colorants, a broader category that includes naphthalimide dyes, are integral to numerous scientific and industrial processes. They are used in everything from paints and printing inks to advanced biomedical imaging. biosynth.comworlddyevariety.com Their ability to absorb light at one wavelength and emit it at a longer wavelength is a key property that enables their use in applications like laser dyes and as tools for visualizing cellular processes. biosynth.com The development of new fluorescent materials with high solid-state emission is an active and important area of research. sci-hub.se

Overview of Solvent Yellow 43's Chemical Identity and Classification as a Naphthalimide

This compound is chemically identified as 2-Butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione. chemos.deaksci.com It belongs to the naphthalimide class of chemical structures. worlddyevariety.comalanchemindustries.com This classification is significant as naphthalimide derivatives are known for their fluorescent properties. sci-hub.se The compound is a solid, appearing as a yellow or greenish-yellow powder. chemos.deaksci.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C20H24N2O2
Molecular Weight 324.42 g/mol
CAS Number 19125-99-6
Melting Point 125-126 °C
Boiling Point 500.4 °C at 760 mmHg
Density 1.174 g/cm³

This data is compiled from multiple sources. biosynth.comcymitquimica.comechemi.com

Significance and Multidisciplinary Relevance of this compound in Academic Inquiry

The unique properties of this compound make it a compound of interest across various scientific fields. Its primary significance lies in its fluorescence, which makes it a valuable tool in biomedical research and diagnostics. For instance, it is used as a fluorescent dye to visualize and study cellular processes, with potential applications in cancer research and drug discovery.

Beyond the biomedical sphere, this compound is utilized in industrial applications as a colorant for plastics, polymers, synthetic fibers, paints, and printing inks. worlddyevariety.comalanchemindustries.com Its stability at high temperatures and in the presence of radiation enhances its utility in these areas. biosynth.com The study of such solvent dyes also extends to environmental science, where researchers develop methods to detect and measure their presence in substances like freshwater. dtic.mil The multidisciplinary nature of research into compounds like this compound highlights the interconnectedness of different scientific disciplines, from fundamental chemistry to applied material science and environmental monitoring. mdpi.com

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound and related naphthalimide dyes is focused on several key objectives. A primary goal is the rational design and synthesis of new dyes with tailored photophysical properties. rsc.org This includes creating dyes that exhibit dual fluorescence, a phenomenon where a single molecule emits light at two different wavelengths. rsc.org Such dyes have potential applications in creating more accurate fluorescent probes and even in the development of new lighting sources. rsc.org

Another research focus is on enhancing the photostability of these dyes. researchgate.net By covalently attaching UV absorbers, scientists aim to create more robust fluorophores that can withstand prolonged exposure to light without degrading. researchgate.net Furthermore, research is ongoing to develop naphthalimide-based sensors for a wide range of analytes, including metal ions and for measuring pH. mdpi.comresearchgate.net The covalent immobilization of these dyes onto surfaces like cellulose (B213188) is being explored to create stable sensor materials for applications in textiles and medical diagnostics. researchgate.net The overarching goal of this advanced research is to expand the functionality and application range of these versatile fluorescent compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2 B101981 Solvent Yellow 43 CAS No. 19125-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWHZJXKTHGHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051830
Record name Solvent Yellow 43
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19125-99-6
Record name Solvent Yellow 43
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19125-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylamino-N-butyl-1,8-naphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Solvent Yellow 43
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione
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Synthetic Methodologies and Chemical Transformations of Solvent Yellow 43

Established Synthetic Routes to Solvent Yellow 43

The synthesis of this compound is a multi-step process that begins with the creation of key precursors. These precursors are then reacted to form the final dye molecule.

Condensation Reaction Protocols for Initial Precursor Formation

A primary method for synthesizing this compound involves a condensation reaction. This reaction brings together two main precursors: 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde and N-(2-(hydrazinecarbonyl)phenyl)benzamide. smolecule.com The reaction typically proceeds under acidic or basic conditions, with catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (B128534) (TEA) often employed to facilitate the process. The initial step is the formation of a Schiff base, where the aldehyde group of the first precursor reacts with the hydrazine (B178648) group of the second, forming an imine intermediate. This is followed by an intramolecular nucleophilic attack, leading to the cyclization that forms the characteristic naphthalimide ring system of the dye.

Another approach involves the direct alkylation of naphthalimide precursors. For instance, 6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline can be reacted with butyl bromide in the presence of a base like potassium carbonate. This method can be more direct but requires careful control of the reaction stoichiometry to prevent over-alkylation.

Synthesis of 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde

The precursor, 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde, is itself synthesized through a series of reactions. A common starting material is 4-chloro-1,8-naphthalic anhydride. chemsrc.com The synthesis of a similar compound, referred to as 'A' in one study, involved purification via silica (B1680970) gel chromatography to yield a yellow solid. rsc.org Spectroscopic and analytical data for this compound were reported as: ¹H NMR (400 MHz, CDCl₃) δ 13.12 (s, 1H), 10.06 (s, 1H), 8.69 – 8.66 (m, 3H), 7.77 – 7.73 (m, 1H), 4.13 – 4.09 (m, 2H), 1.68 – 1.63 (m, 2H), 1.43 – 1.35 (m, 2H), 0.91 (t, J = 0.8 Hz, 3H). ESI-MS m/z: [M]⁺ calcd. for C₁₇H₁₅NO₄ 297.1, found 297.0. rsc.org

Preparation of N-(2-(hydrazinecarbonyl)phenyl)benzamide

The second key precursor, N-(2-(hydrazinecarbonyl)phenyl)benzamide, is typically synthesized from methyl anthranilate and benzoyl chloride. nih.gov The process involves reacting methyl anthranilate with benzoyl chloride to form methyl-2-benzamidobenzoate. nih.gov This intermediate is then refluxed with hydrazine hydrate (B1144303) in ethanol (B145695). nih.gov After the reaction, excess solvent and hydrazine are removed, often through vacuum and extraction, to yield N-(2-(hydrazinecarbonyl)phenyl)benzamide. nih.gov Another described synthesis involves reacting 2-phenyl-4H-benzo[d] smolecule.comoxazin-4-one with hydrazine in ethanol at 65°C. rsc.org The resulting product was purified by column chromatography to give a white solid with an 85% yield. rsc.org Characterization data for this compound was reported as: ¹H NMR (400 MHz, DMSO-d₆) δ 12.57 (s, 1H), 10.21 (s, 1H), 8.66 (d, J = 8.4 Hz, 1H), 7.96 (d, J = 8.4 Hz, 2H), 7.78 (d, J = 8.4 Hz, 1H), 7.66 – 7.54 (m, 4H), 7.17 (t, J = 8.4 Hz, 1H), 4.69 (s, 2H). ESI-MS m/z: [M-H]⁺ calcd for C₁₄H₁₃N₃O₂ 255.1, found 254.9. rsc.org

Multi-step Synthetic Processes in Laboratory and Industrial Contexts

A laboratory-scale synthesis might involve the condensation of the aldehyde and hydrazine precursors in methanol (B129727), followed by heating for a couple of hours. The resulting precipitate is then filtered and purified. rsc.org

Industrial-scale production may employ strategies like solvent recovery and catalyst recycling to reduce costs and waste. Continuous flow systems, such as tubular reactors, can be used to maintain consistent reaction conditions and improve the reproducibility of the yield. The final product is often micronized to a specific particle size, typically between 0.5 and 20 μm, for its various applications. google.com

Purification Techniques and Isolation of this compound

After the synthesis, purification is crucial to isolate this compound in a high-purity form. A common and effective method for purification is recrystallization. smolecule.com The crude product can be recrystallized from a suitable solvent mixture, such as DMSO/H₂O, to remove unreacted starting materials and by-products. rsc.org

Chromatographic techniques are also employed for purification and analysis. High-performance liquid chromatography (HPLC) is a standard method to assess the purity of the final product and to separate it from any impurities. sielc.com A typical HPLC setup might use a C18 column with a methanol-water gradient. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the synthesized dye.

Chemical Modifications and Derivatization Strategies

The basic structure of this compound can be chemically modified to alter its properties for specific applications. These modifications can include oxidation, reduction, and substitution reactions.

Oxidation: The naphthalimide core can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide. This can lead to the formation of quinones or other oxidized derivatives, potentially altering the color and electronic properties of the dye.

Reduction: The use of reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can reduce the naphthalimide structure, leading to the formation of reduced amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings of the dye. For example, halogens or alkyl groups can be introduced at specific positions, which can fine-tune the solubility, and spectral properties of the molecule.

These derivatization strategies allow for the development of new compounds based on the this compound scaffold with tailored characteristics for advanced applications in materials science and biological imaging.

Oxidation Reactions (e.g., Potassium Permanganate in Acidic/Neutral Medium)

Oxidation of this compound can lead to the formation of different products depending on the oxidizing agent and reaction conditions. smolecule.com With a strong oxidizing agent like potassium permanganate (KMnO₄), the reaction can target the aromatic rings or the alkyl chains.

In an acidic or neutral medium, potassium permanganate can oxidize this compound, potentially leading to the formation of quinones or carboxylic acids. smolecule.com The reaction with KMnO₄ is a complex process that involves the transfer of electrons from the dye molecule to the permanganate ion. sci-hub.se The presence of an acidic medium can facilitate the reaction by neutralizing the hydroxide (B78521) ions formed during the reduction of permanganate. orgsyn.org The specific products formed would depend on the precise conditions, such as temperature, concentration of reactants, and reaction time.

Table 1: Hypothetical Oxidation Products of this compound with Potassium Permanganate

Starting MaterialOxidizing AgentMediumPotential Products
This compoundPotassium Permanganate (KMnO₄)Acidic/NeutralQuinone derivatives, Carboxylic acid derivatives

Note: The exact structure of the products would require detailed experimental analysis.

Reduction Reactions (e.g., Sodium Borohydride in Methanol/Ethanol)

Reduction reactions of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents such as methanol or ethanol. smolecule.com Sodium borohydride is a milder reducing agent compared to others like lithium aluminum hydride and is often used for the selective reduction of carbonyl groups. rsc.orgutrgv.edu

In the case of this compound, the two carbonyl groups of the naphthalimide ring are the primary sites for reduction. The reaction with sodium borohydride in methanol or ethanol would likely lead to the formation of the corresponding diol, where the C=O groups are converted to C-OH groups. rsc.orgmasterorganicchemistry.com The use of protic solvents like methanol or ethanol can also play a role in the reaction mechanism by providing a proton source. masterorganicchemistry.com

Table 2: Hypothetical Reduction Products of this compound with Sodium Borohydride

Starting MaterialReducing AgentSolventPotential Products
This compoundSodium Borohydride (NaBH₄)Methanol/EthanolReduced naphthalimide derivatives (e.g., diols)

Note: The specific stereochemistry of the resulting hydroxyl groups would depend on the reaction conditions.

Substitution Reactions (e.g., Halogenation with Catalysts)

The aromatic rings of the naphthalimide core of this compound are susceptible to electrophilic substitution reactions, such as halogenation. These reactions allow for the introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic system, which can significantly alter the dye's properties. smolecule.com

Halogenation can be carried out using elemental halogens in the presence of a suitable solvent. For instance, bromination can be achieved using bromine in a solvent like chloroform (B151607). The position of substitution on the aromatic ring is influenced by the directing effects of the existing substituents. The reaction may or may not require a catalyst, depending on the reactivity of the substrate and the halogenating agent. acs.org The introduction of halogens can serve as a handle for further chemical modifications.

Table 3: Hypothetical Substitution Products of this compound

Starting MaterialReagentReaction TypePotential Products
This compoundHalogen (e.g., Cl₂, Br₂)Electrophilic HalogenationHalogenated derivatives of this compound

Note: The regioselectivity of the halogenation would need to be determined experimentally.

Optimization of Synthetic Parameters for Efficiency and Yield

The industrial production of this compound necessitates the optimization of its synthetic route to maximize efficiency and yield, while minimizing costs and environmental impact. Key parameters that are often adjusted include reaction temperature, solvent, catalyst, and reactant stoichiometry. rsc.org

For instance, in the synthesis of related naphthalimide dyes, elevating the temperature can accelerate the reaction but also risks the formation of decomposition byproducts. The choice of solvent is also critical; polar aprotic solvents can improve the solubility of intermediates and reduce reaction times. Catalysts can be employed to enhance reaction rates and selectivity, leading to higher yields of the desired product. Systematic studies that vary these parameters are essential to identify the optimal conditions for the synthesis of this compound. rsc.org

Table 4: Parameters for Optimization in the Synthesis of this compound

ParameterInfluence on Synthesis
TemperatureAffects reaction rate and potential for side reactions.
SolventInfluences solubility of reactants and intermediates, and can affect reaction mechanism.
CatalystCan increase reaction rate and selectivity, leading to higher yields.
Reactant RatioAffects product distribution and can prevent over-alkylation or other side reactions.

Advanced Spectroscopic and Photophysical Characterization of Solvent Yellow 43

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a fundamental technique used to characterize the electronic transitions within a molecule. For Solvent Yellow 43, this analysis reveals key information about its interaction with light.

This compound, characterized by a benz[de]isoquinoline-1,3-dione core, exhibits distinct absorption features in the visible region of the electromagnetic spectrum. researchgate.net The primary electronic absorption maximum (λabs) for this compound is consistently reported to be around 590 nm. researchgate.netbiosynth.com This absorption is responsible for its yellow color and is attributed to a π-π* electronic transition within the conjugated naphthalimide system. The molecule's structure, featuring butyl and butylamino groups, influences the electronic distribution and thus its absorption properties. researchgate.net

Table 1: UV-Visible Absorption Data for this compound

Property Value Reference
Absorption Maximum (λabs) ~590 nm researchgate.netbiosynth.com

The absorption spectrum of this compound is susceptible to the polarity of the surrounding solvent medium, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the molecule's ground and excited electronic states. mdpi.com An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum, depending on the change in dipole moment upon excitation. researchgate.netmdpi.com

For naphthalimide-based dyes, the introduction of different substituents can modulate their solvatochromic behavior. researchgate.net In the case of this compound, studies have shown different absorption spectra in solvents of varying polarity, such as heptane (B126788) (a non-polar solvent) and ethanol (B145695) (a polar solvent). researchgate.net The dye is noted to be highly soluble in polar solvents like ethanol. researchgate.net Generally, for dyes with intramolecular charge transfer (ICT) character, an increase in solvent polarity stabilizes the more polar excited state to a greater extent than the ground state, resulting in a bathochromic shift. rsc.orgmpg.de This suggests that the absorption maximum of this compound will likely shift to longer wavelengths in more polar solvents.

Table 2: Effect of Solvent on Absorption Spectra of a Naphthalimide Dye (C.I. This compound)

Solvent Polarity Observation Reference
Heptane Non-polar Spectra corresponds to the slightly soluble fraction. researchgate.net

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. This compound is known for its strong fluorescence.

Upon excitation, this compound exhibits strong fluorescence. Its emission maximum (λem) is reported to be approximately 620 nm. biosynth.com The difference between the absorption maximum and the emission maximum is known as the Stokes shift. A larger Stokes shift is generally desirable in fluorescence applications as it minimizes the overlap between absorption and emission spectra, reducing self-quenching. rsc.org

The Stokes shift for this compound can be calculated as the difference in wavenumbers between the absorption and emission maxima. For many naphthalimide dyes, Stokes shift values can range from 3880 cm⁻¹ to 6600 cm⁻¹. researchgate.net The magnitude of the Stokes shift is influenced by factors such as the solvent polarity and the geometric relaxation of the molecule in the excited state. mdpi.commpg.de In polar solvents, the excited state is often more stabilized, leading to a larger Stokes shift. mpg.deresearchgate.net

Table 3: Emission and Stokes Shift Data for this compound

Property Value Reference
Absorption Maximum (λabs) ~590 nm biosynth.com
Emission Maximum (λem) ~620 nm biosynth.com

| Calculated Stokes Shift (Δλ) | ~30 nm | |

The luminescence of this compound is described as strong, a property attributed to its ability to undergo intramolecular charge transfer upon excitation. The efficiency of this luminescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. While specific quantum yield values for this compound are not detailed in the provided context, related naphthalimide dyes can exhibit high quantum yields, for instance, a value of 0.83 was reported for a parent naphthalimide compound in methanol (B129727). nih.gov

The excited-state lifetime (τ) is another crucial parameter, representing the average time the molecule spends in the excited state before returning to the ground state. For a related ruthenium(II) complex exhibiting strong luminescence, excited-state lifetimes were found to be in the range of 116–257 ns, with the specific value depending on the solvent. The excited-state lifetime of fluorescent dyes can be highly sensitive to the solvent environment, particularly its hydrogen-bonding ability. acs.org

The fluorescence properties of a dye can differ significantly between the solution and solid states. In solution, solvent-solute interactions play a major role in the photophysical behavior. mdpi.com In the solid state, intermolecular interactions, such as π-π stacking, and the molecular arrangement within the crystal lattice become dominant. mdpi.comrsc.org

Some organic compounds exhibit enhanced fluorescence in the solid state due to factors like aggregation-induced emission, while others may show quenched fluorescence. acs.org For this compound, it has been observed to have a strong tendency to crystallize when incorporated into materials like polyethylene (B3416737), which can lead to migration to the surface, a phenomenon known as "blooming". researchgate.net This crystallization suggests a significant difference in its behavior and potentially its fluorescence properties in the solid state compared to when it is dissolved in a solvent. The fluorescence of some compounds in the solid state can be very similar to that in solution, while for others, shifts in the emission maxima are observed. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining a detailed atomic-level map of a molecule's structure. Both ¹H and ¹³C NMR are used to provide unambiguous structural confirmation of this compound.

In the ¹H NMR spectrum, recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃), the protons of the molecule give rise to characteristic signals. The aromatic protons attached to the naphthalimide core typically appear in the downfield region of the spectrum, between δ 8.2 and 8.5 ppm. The aliphatic protons of the two butyl groups resonate in the upfield region, generally between δ 0.9 and 1.6 ppm. The integration and splitting patterns of these signals confirm the number and connectivity of the protons.

Chemical Shift (δ ppm)Multiplicity & Integration (Expected)Proton Assignment
8.2 – 8.5MultipletsAromatic Protons (Naphthalimide Core)
0.9 – 1.6Multiplets, Triplets, SextetsAliphatic Protons (Butyl Groups)

Table 2: Characteristic ¹H NMR Spectral Data for this compound.

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox behavior of this compound, providing insights into its electron-donating and -accepting capabilities and the stability of its oxidized and reduced forms.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to measure the redox potentials of a substance. pdx.edu In a typical CV experiment, the potential is swept linearly versus time in forward and reverse directions, and the resulting current is measured. acs.org This allows for the determination of the potentials at which the analyte undergoes oxidation and reduction, which correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) and the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), respectively. pdx.edu

Studies on complexes involving structures similar to this compound reveal distinct electrochemical behavior. The compound typically undergoes one reversible oxidation process in the positive potential window, observed between 0 and +1.8 V. A process is considered electrochemically reversible when the electron transfer at the electrode surface is fast, and the oxidized species is stable during the timescale of the experiment. theijes.com

In the negative potential window, from 0 to -2.0 V, the compound exhibits two successive quasi-reversible reductions. A quasi-reversible process indicates that the rate of electron transfer is slower or that the resulting species undergoes a chemical reaction. theijes.comresearchgate.net These findings are crucial for applications where the dye might be subjected to varying electrochemical environments.

Electrochemical EventPotential WindowNature of Process
Oxidation0 to +1.8 VReversible
First Reduction0 to -2.0 VQuasi-reversible
Second Reduction0 to -2.0 VQuasi-reversible

Table 3: Summary of the Electrochemical Behavior of this compound.

Biological Activities and Biomedical Research Applications of Solvent Yellow 43

Investigations into Anticancer Properties

The anticancer potential of naphthalimide derivatives, the chemical class to which Solvent Yellow 43 belongs, has been an active area of investigation. These compounds have been explored for their cytotoxic effects against various cancer cell lines and their mechanisms of inducing cell death.

Numerous studies have evaluated the in vitro anticancer activity of naphthalimide derivatives against a panel of human cancer cell lines. These investigations have demonstrated that certain derivatives exhibit significant cytotoxicity. For instance, some novel N,N-bis(3-aminopropyl)methylamine-bridged bis-naphthalimide derivatives have shown selective cytotoxic activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and A549 (lung cancer) cells. rsc.org One particular derivative, NI1, which features an N-(2-hydroxyethyl)piperazine modification, displayed potent cytotoxicity with IC50 values of 2.31, 0.88, and 1.21 μM against these cell lines, respectively, surpassing the efficacy of the control drug, amonafide. rsc.org

Further research into other naphthalimide derivatives has revealed strong cytotoxic activities against MCF-7 (breast cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cell lines. nih.gov Similarly, a series of novel 1,8-naphthalimide-1,2,3-triazole derivatives were synthesized and evaluated for their anti-tumor activity, with one compound, 5e, showing a good inhibitory effect on H1975 lung cancer cells. frontiersin.org Another study highlighted a naphthalimide derivative, compound 7, which contains a tertiary nitrogen atom and a pyridine (B92270) group, exhibiting notable inhibitory activity with IC50 values ranging from 1.5 to 4.5 μM across tested cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Naphthalimide Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 Value (μM)Reference
NI1 (bis-naphthalimide)HeLa2.31 rsc.org
NI1 (bis-naphthalimide)SGC-79010.88 rsc.org
NI1 (bis-naphthalimide)A5491.21 rsc.org
Compound 7 (1,8-naphthalimide)Various1.5 - 4.5 nih.gov
Compound 5e (1,8-naphthalimide-1,2,3-triazole)H1975Good Inhibition frontiersin.org
Naphthalimide DerivativesMCF-7, HepG2, MDA-MB-231Strong Cytotoxicity nih.gov

Mechanisms of Action in Antineoplastic Activity

The antineoplastic activity of naphthalimide derivatives is attributed to several mechanisms of action at the molecular level. A primary mechanism is their ability to interact with DNA. The planar structure of the naphthalimide ring allows these molecules to intercalate between the base pairs of DNA, leading to structural distortions and interference with DNA replication and transcription processes. nih.govnih.gov This interaction can induce DNA double-strand breaks, a form of DNA damage that can trigger programmed cell death (apoptosis). nih.gov

Some naphthalimide derivatives also function as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.gov By stabilizing the topoisomerase II-DNA covalent complex, these compounds lead to the accumulation of DNA strand breaks. Furthermore, certain naphthalimide derivatives have been found to induce apoptosis through pathways involving lysosomal membrane permeabilization and the activation of caspases. mdpi.com Research has also shown that some derivatives can induce autophagic cell death in cancer cells. nih.gov Additionally, the anticancer activity of some naphthalimides has been linked to their ability to inhibit demethylases, such as the fat mass and obesity-associated protein (FTO). nih.gov

Studies on Antimicrobial Efficacy

The naphthalimide scaffold has also been explored for the development of antimicrobial agents. Studies have demonstrated that derivatives of this class exhibit activity against a range of pathogenic bacteria and fungi.

Novel naphthalimide aminothiazoles have been synthesized and shown to possess good inhibitory activity against tested bacteria and fungi. nih.gov One derivative, compound 4d, which includes a piperazine (B1678402) moiety, demonstrated superior antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 4 and 8 μg/mL, respectively. nih.gov This compound was also found to have rapid bactericidal efficacy and the ability to permeate the bacterial membrane. nih.gov

Other research has focused on synthesizing naphthalimide derivatives of nalidixic acid, which have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella abony) bacteria, as well as yeasts (Candida albicans, Saccharomyces cerevisiae). uctm.edu Furthermore, naphthalimide-derived metronidazoles have been designed as a new class of antimicrobial agents, with some compounds showing effective inhibition against the growth of Proteus vulgaris and Shigella dysenteriae. researchgate.net The antimicrobial mechanism of some of these derivatives is believed to involve intercalation into microbial DNA, thereby inhibiting essential cellular processes. nih.gov

Table 2: Antimicrobial Activity of Selected Naphthalimide Derivatives

Compound/DerivativeMicroorganismMIC Value (μg/mL)Reference
Compound 4d (aminothiazole)MRSA4 nih.gov
Compound 4d (aminothiazole)Escherichia coli8 nih.gov
Compound 7b (metronidazole)Proteus vulgaris0.002 (μmol/mL) researchgate.net
Compound 7b (metronidazole)Shigella dysenteriae0.01 (μmol/mL) researchgate.net

Fluorescent Probe Applications in Biological Systems

The inherent fluorescence of the naphthalimide structure makes it a valuable tool for various applications in biological imaging and drug discovery. The photophysical properties of these compounds, such as good fluorescence quantum yields and photostability, can be fine-tuned through chemical modifications. rsc.org

Naphthalimide-based fluorescent probes have been successfully employed for the imaging of living cells and the visualization of specific subcellular structures. Their ability to emit bright fluorescence upon excitation with light allows for the tracking of cellular processes and the localization of organelles. rsc.org For instance, functional glycopolymer nanoparticles incorporating a 1,8-naphthalimide (B145957) motif have been designed for the selective imaging of tumor cells. nih.gov

Furthermore, novel naphthalimide-based fluorescent probes have been developed with the capability to specifically target and image lysosomes within living cells. rsc.org These probes can also be engineered to detect specific ions, such as Fe3+, within these organelles. rsc.org The design of such probes often involves a "fluorophore-spacer-receptor" format, where the naphthalimide acts as the fluorophore. rsc.org This allows for the development of sensors that can visualize the levels of specific biomolecules, like glutathione, in cellular compartments. rsc.org

In the realm of drug discovery, the fluorescent properties of naphthalimide derivatives are harnessed for the development of screening assays and diagnostic tools. These compounds can be used to identify and characterize new drug targets. For example, their ability to bind to biological macromolecules, such as DNA and proteins, can be monitored through changes in their fluorescence emission. rsc.org

Naphthalimide-based fluorescent sensors have also been developed for the rapid detection of illicit drugs. scilit.com By creating an array of sensors with different naphthalimide derivatives, it is possible to distinguish between various drugs based on their unique fluorescence responses. scilit.com This highlights the potential of these compounds in the development of high-throughput screening platforms and diagnostic assays. The versatility of the naphthalimide scaffold allows for the creation of probes that can detect specific enzymes, such as γ-glutamyl transpeptidase, which is a biomarker for various diseases. mdpi.com

Cellular Uptake and Intracellular Distribution Studies

The fluorescent nature of the 1,8-naphthalimide core is a significant advantage for studying the cellular uptake and intracellular distribution of its derivatives, often without the need for additional fluorescent labels. rsc.org Research on various 4-amino-1,8-naphthalimide (B156640) compounds has demonstrated their ability to permeate cell membranes and accumulate in specific intracellular compartments.

The mechanism of cellular entry for naphthalimide derivatives can vary depending on the specific substituents on the naphthalimide core. However, their generally lipophilic nature suggests that passive diffusion across the cell membrane is a likely route of entry. Once inside the cell, these compounds often exhibit distinct localization patterns. For instance, certain functionalized naphthalimides have been shown to accumulate predominantly in the lysosomes. rsc.org Other derivatives have been specifically designed to target mitochondria, achieving highly specific localization within these organelles. nih.govelsevierpure.com

Co-localization studies, which involve staining cells with both a naphthalimide derivative and an organelle-specific fluorescent dye (such as LysoTracker for lysosomes or MitoTracker for mitochondria), are instrumental in determining the precise intracellular distribution. mdpi.com The overlap of the fluorescence signals from the naphthalimide compound and the organelle-specific dye confirms the localization. The intracellular distribution is highly dependent on the chemical structure of the specific naphthalimide derivative. rsc.org

Table 1: Representative Intracellular Localization of Functionalized 1,8-Naphthalimide Derivatives

Naphthalimide Derivative TypePredominant Intracellular LocalizationReference
Dihydroimidazolinium-functionalizedLysosomes rsc.org
Triphenyl phosphonium-functionalizedMitochondria nih.gov
Imino-1,8-naphthalimidesMitochondria, Endoplasmic Reticulum, Lysosomes mdpi.combohrium.com

Note: This table presents data for structurally related naphthalimide compounds, as specific data for this compound is not available.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The planar aromatic structure of the 1,8-naphthalimide ring system is a key feature that facilitates its interaction with biological macromolecules, particularly DNA and proteins.

Interaction with DNA:

A significant body of research has established that 1,8-naphthalimide derivatives can act as DNA intercalators. nih.gov This mode of binding involves the insertion of the flat naphthalimide ring between the base pairs of the DNA double helix. rsc.org This interaction can lead to changes in the DNA's structure and potentially interfere with cellular processes such as DNA replication and transcription.

The strength and mode of DNA binding can be investigated using various spectroscopic techniques:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the naphthalimide compound upon addition of DNA can indicate an interaction.

Fluorescence Spectroscopy: The fluorescence of naphthalimide derivatives can be either quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to quantify the binding affinity. rsc.org

Circular Dichroism (CD) Spectroscopy: This technique can provide information about conformational changes in the DNA structure upon binding of the naphthalimide derivative.

Thermal denaturation studies (melting temperature, T_m) are also employed to assess the stabilizing effect of the compound on the DNA double helix. A significant increase in the T_m of DNA in the presence of a naphthalimide derivative is indicative of strong intercalation. nih.gov

Interaction with Proteins:

Naphthalimide derivatives have also been shown to interact with proteins, with serum albumins being a common model for such studies. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are often used due to their structural similarity and importance in drug transport. nih.gov

The interaction between naphthalimide compounds and serum albumin is typically studied using fluorescence quenching assays. The intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of the naphthalimide derivative. By analyzing the extent of this quenching at different concentrations of the compound, the binding constant (K_a) and the number of binding sites can be determined.

Circular dichroism spectroscopy can also be used to investigate whether the binding of the naphthalimide derivative induces any conformational changes in the secondary structure of the protein. semanticscholar.org Studies on naphthalimide-polyamine conjugates have shown that these compounds can bind to BSA, and the nature of this binding is influenced by the substituents on the naphthalimide ring. nih.gov The primary forces driving these interactions are often a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Table 2: Representative DNA and Protein Interaction Data for 4-Amino-1,8-Naphthalimide Derivatives

MacromoleculeNaphthalimide Derivative TypeMethod of AnalysisKey FindingsReference
Calf Thymus DNACationic pyridinium-basedFluorescence Spectroscopy, Circular DichroismIntercalative binding, fluorescence enhancement upon binding. rsc.org
Calf Thymus DNA4-carboranyl conjugatesUV-Vis Spectroscopy, Thermal DenaturationStrong interaction and intercalation, significant increase in DNA melting temperature. nih.gov
Bovine Serum AlbuminNaphthalimide-polyamine conjugatesFluorescence Quenching, Circular DichroismStatic quenching mechanism, binding constants in the order of 10^4 M^-1, primarily hydrophobic and hydrogen bonding interactions. nih.govsemanticscholar.orgnih.gov

Note: This table presents data for structurally related naphthalimide compounds, as specific data for this compound is not available.

Applications of Solvent Yellow 43 in Materials Science and Engineering

Integration into Organic Light-Emitting Diodes (OLEDs)

Solvent Yellow 43 is utilized in the development of organic light-emitting diodes (OLEDs). smolecule.com Its excellent photophysical properties are integral to the advancement of these materials. OLEDs operate on the principle of electroluminescence, where organic luminescent materials, which can be small molecules or polymers, emit light in response to an electric current. mdpi.com The fundamental structure of an OLED involves an electron-transporting layer (ETL) and a hole-transporting layer (HTL), with the interface between them serving as the site for electron-hole recombination and subsequent light emission. mdpi.com The integration of fluorescent dyes like this compound is crucial for achieving efficient and stable light emission in these devices.

Role in Fluorescent Pigments and Dyes for Polymers and Coatings

This compound is widely used as a colorant in plastics, polymers, and coatings due to its vibrant yellow hue and fluorescent properties. colorantsgroup.comepsilonpigments.comalibaba.compolarisorganics.com It is soluble in various organic solvents, making it suitable for incorporation into different resin-based systems. indiamart.comxcolorpigment.com The dye's stability against UV radiation, heat, and chemicals contributes to the durability and color retention of the final products.

Dye Migration Phenomena in Polymer Matrices (e.g., Polyethylene)

A significant challenge in using dyes like this compound in polymers such as polyethylene (B3416737) (PE) is the phenomenon of dye migration. researchgate.net Although soluble in the PE melt, the dye has a strong tendency to crystallize upon cooling and migrate to the surface, an effect known as "blooming". researchgate.net This can be problematic in applications like packaging and coatings. researchgate.net To mitigate this, block copolymers have been investigated as dispersants and migration inhibitors. These copolymers can selectively solubilize the dye, preventing its crystallization and migration. researchgate.net

Stability and Optical Properties in Polymer Composites

The stability and optical properties of this compound in polymer composites are crucial for their performance. Studies on ethylene-propylene (EPM) composites containing synthetic dyes have shown that these dyes can enhance resistance to oxidizing agents and improve thermal stability. nih.gov However, the dispersion of the dye within the polymer matrix is key; agglomerates of dye particles can sometimes be observed. nih.gov The interaction between the dye's functional groups and the polymer matrix or any cross-linking systems can also influence the final properties of the composite. researchgate.net

Applications in Textile and Printing Industries as a Colorant

This compound is utilized as a colorant in the textile and printing industries. indiamart.comxcolorpigment.com In textiles, it is used for dyeing synthetic fibers. alibaba.com In the printing industry, it is incorporated into various inks, including those for flexographic and gravure printing, as well as inkjet formulations. colorantsgroup.comalibaba.com Its solubility in organic solvents makes it suitable for these applications, providing vibrant and durable colors. indiamart.com Encapsulation of the dye in materials like melamine-formaldehyde resin has been shown to enhance its fluorescence and color fastness in cotton fabric printing.

Development of Fluorescent Sensors for Specific Analytes

The strong fluorescent properties of this compound make it a valuable component in the development of fluorescent sensors. These sensors are designed to detect specific metal ions and other analytes. smolecule.com The mechanism of sensing often involves the binding of the analyte to the dye molecule, which results in a detectable change in the dye's fluorescence intensity or wavelength. This interaction can be mediated by the formation of coordination complexes or hydrogen bonds. The design of such sensors requires careful consideration of the interaction between the dye and the analyte to ensure high selectivity and sensitivity. mdpi.com

Environmental Chemistry and Degradation Pathways of Solvent Yellow 43

Environmental Distribution and Predicted Fate

Solvent Yellow 43, a naphthalimide-based dye, is recognized for its potential environmental risks, primarily due to its toxicity to aquatic life. Its stability at high temperatures and resistance to degradation contribute to its accumulation in water systems, which can impact biodiversity. Regulatory assessments have classified it as harmful to aquatic organisms.

The environmental distribution of this compound is largely influenced by its physical and chemical properties. With a low water solubility of 0.051 mg/L at 28°C and a high partition coefficient (log Kow) of 4.643, it has a tendency to adsorb to soil and sediment rather than remain in the water column. chemos.de The soil organic carbon-water (B12546825) partitioning coefficient (log Koc) of 4.271 further supports this prediction. chemos.de Due to its very low vapor pressure (0 Pa), it is not expected to be significantly present in the atmosphere. chemos.de

Once released into the environment, this compound is expected to persist in water, sediment, and soil. canada.ca While generally resistant to abiotic and biotic degradation, there is potential for it to break down into aromatic amines under anaerobic conditions, such as in the anoxic layers of sediments, through the cleavage of its azo bond. canada.ca It is crucial to prevent its release into drains and surface waters to minimize environmental contamination. chemos.dekochcolor.com According to its assessment, this substance is not considered a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance. chemos.dekochcolor.com

Predicted Environmental Fate of this compound:

PropertyValueImplication
Water Solubility0.051 mg/L at 28°C chemos.deLow potential to remain dissolved in water.
Log Kow4.643 chemos.deHigh tendency to partition to soil and sediment.
Log Koc4.271 chemos.deStrong adsorption to organic matter in soil.
Vapor Pressure0 Pa chemos.deNegligible distribution to the atmosphere.

Photodegradation Mechanisms and Kinetics

The photodegradation of dyes like this compound is a complex process involving the absorption of light, leading to the generation of reactive species that break down the dye molecule. mdpi.comresearchgate.net Commercial organic dyes are generally designed to be resistant to light, and their degradation rates are dependent on factors like their chemical structure, the solvent, and the light source. ufsm.br The process can occur directly, where the dye molecule itself absorbs light and undergoes degradation, or indirectly, through the action of a photosensitizer. researchgate.net

The kinetics of photodegradation are often studied to understand the rate at which the dye degrades. For many dyes, the process follows pseudo-first-order kinetics, where the degradation rate is proportional to the concentration of the dye. mdpi.com However, in some cases, second-order kinetics have been observed. mdpi.com The half-life of a dye during photodegradation, which is the time it takes for half of the initial amount to degrade, is a key parameter in assessing its environmental persistence. nih.gov

Influence of Environmental Factors (e.g., Light Intensity, pH)

Several environmental factors significantly influence the rate of photodegradation of dyes.

Light Intensity: The rate of photodegradation generally increases with increasing light intensity. mdpi.commedcraveonline.com At low light intensities, the rate can be directly proportional to the intensity. medcraveonline.com However, at very high light intensities, the rate may become independent of the light intensity as other factors, such as the number of active sites on a photocatalyst, become limiting. mdpi.commedcraveonline.com

pH: The pH of the solution can have a profound effect on photodegradation. medcraveonline.comnih.gov The surface charge of photocatalysts and the ionization state of the dye molecule are pH-dependent. medcraveonline.comresearchgate.net For instance, the photodegradation of a cationic dye may be favored at a higher pH where the photocatalyst surface is negatively charged, promoting adsorption. researchgate.net Conversely, an anionic dye may degrade more efficiently at a lower pH. medcraveonline.com The optimal pH for degradation varies depending on the specific dye and photocatalyst system. jwent.net

Biotic Degradation Studies in Aqueous and Soil Environments

The biotic degradation of dyes like this compound involves the action of microorganisms, such as bacteria and fungi, to break down the complex dye structure. openbiotechnologyjournal.com Synthetic dyes are often designed to be resistant to microbial attack, making their biodegradation a challenging process. openbiotechnologyjournal.comohsu.edu

In aqueous environments, both aerobic and anaerobic conditions can lead to dye degradation. Under anaerobic conditions, some azo dyes can be reduced to aromatic amines, which can be toxic and require further treatment. canada.caohsu.edu Aerobic degradation, often carried out by fungi like Phanerochaete chrysosporium, can lead to the mineralization of some dyes. ohsu.edu However, the sulfonate groups present in many acid dyes can act as a barrier to biodegradation by making the dyes less permeable to cell membranes. ohsu.edu

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. ijcce.ac.ir These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. ufsm.brohsu.edu AOPs are considered effective for the degradation of recalcitrant organic pollutants like dyes, converting them into simpler and less harmful substances such as carbon dioxide, water, and inorganic salts. ufsm.brijcce.ac.ir Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalytic degradation. ufsm.brijcce.ac.ir

Electrochemical Degradation Methodologies

Electrochemical degradation is an AOP that utilizes an electric current to drive the oxidation of pollutants. mdpi.com This method can be highly effective for the degradation of dyes. The efficiency of electrochemical degradation is influenced by several factors, including the applied voltage, the type of electrode material, the concentration of electrolyte, and the pH of the solution. mdpi.com For example, the degradation of Chlorazol Yellow was found to be significantly accelerated when using a PbO2-coated stainless steel electrode compared to a bare stainless steel electrode. mdpi.com The applied voltage is a critical parameter, as it controls the generation of reactive oxidizing species. mdpi.com

Catalytic Degradation Approaches

Catalytic degradation involves the use of a catalyst to enhance the rate of the oxidation process. nih.gov In the context of AOPs, catalysts are often used in conjunction with an oxidizing agent like hydrogen peroxide or ozone. nih.gov The catalyst's surface properties, such as its surface area and porosity, are crucial for its activity. nih.gov For instance, the degradation of methylene (B1212753) blue and rhodamine B has been successfully achieved using a polyoxomolybdate catalyst supported on MgAl-LDH in the presence of hydrogen peroxide. nih.gov The efficiency of catalytic degradation can be affected by factors like temperature, the concentration of the dye and the oxidant. nih.gov

Identification and Characterization of Degradation Products

Detailed research identifying the specific environmental degradation products of this compound is limited in publicly available scientific literature. However, based on its chemical structure as a naphthalimide dye and information from safety and technical data sheets, several classes of degradation products can be anticipated under various conditions.

Thermal Decomposition & Combustion Products this compound is noted for its thermal resilience but will undergo decomposition at high temperatures. Above 300°C, fragmentation is expected to yield smaller aromatic compounds, such as various benzene (B151609) derivatives . In the case of combustion, the primary hazardous decomposition products generated include oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2) chemos.dekochcolor.comaksci.com.

Chemical Degradation Products Chemical reactions can lead to the formation of distinct degradation products:

Oxidation : The use of oxidizing agents is predicted to transform the naphthalimide core into corresponding quinones or other oxidized derivatives smolecule.com.

Reduction : Conversely, reduction reactions are expected to yield reduced naphthalimide derivatives .

Characterization Methods The identification and characterization of these potential degradation products would rely on established analytical chemistry techniques.

Chromatography and Spectroscopy : High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are standard methods to monitor the degradation process by observing the decrease in the parent compound's concentration and the emergence of new peaks corresponding to byproducts . A recent study on other naphthalimide dyes successfully used High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (HPLC–HR-ESI–MS/MS) to identify degradation products, suggesting this would be a powerful tool for analyzing this compound researchgate.net.

Mass Spectrometry : For volatile fragments resulting from thermal decomposition, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for separation and identification .

While specific metabolites from the biodegradation or photodegradation of this compound have not been detailed, the analytical frameworks used for other dyes, such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, would be instrumental in elucidating these pathways nih.gov.

Table of Potential Degradation Products

Degradation PathwayPotential Product Class / Specific Compound
Thermal (>300°C) Smaller aromatic compounds (e.g., Benzene derivatives)
Combustion Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) chemos.dekochcolor.comaksci.com
Chemical Oxidation Quinones, Other oxidized derivatives smolecule.com
Chemical Reduction Reduced naphthalimide derivatives

Advanced Analytical Methodologies for Detection and Quantification of Solvent Yellow 43

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental laboratory technique for separating the components of a mixture. wikipedia.org The process involves a mobile phase (a solvent) that carries the mixture through a stationary phase (a solid support). wikipedia.org Separation is achieved based on the differential partitioning of the components between these two phases. wikipedia.org For a compound like Solvent Yellow 43, liquid chromatography is the most common approach.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile, thermally sensitive compounds like this compound. It offers high resolution, speed, and sensitivity. In a typical setup for this compound, a reversed-phase column, such as a C18, is used. This means the stationary phase is non-polar, and a more polar mobile phase is used for elution.

A common method involves a gradient elution, where the composition of the mobile phase is changed over time to achieve effective separation. For instance, a methanol-water gradient can be employed, starting with a higher water concentration and gradually increasing the methanol (B129727) percentage. This approach effectively separates this compound from impurities and other components in the sample matrix. In one specified method, using a C18 column with a methanol-water mobile phase at a flow rate of 1 mL/min, this compound exhibited a retention time of approximately 6.9 minutes. dtic.mil UV-Vis detectors are commonly paired with HPLC systems for dye analysis, with detection wavelengths set to the absorbance maximum of the analyte. europa.eu For related solvent dyes, detection has been performed at wavelengths such as 410 nm and 450 nm. europa.eu

Table 1: Example HPLC Parameters for Solvent Yellow Dyes
ParameterConditionReference
CompoundThis compound
ColumnC18
Mobile PhaseMethanol-Water Gradient (70:30 to 100:0)
Retention Time6.9 minutes
CompoundSolvent Yellow 124 europa.eu
DetectionUV-Vis (410 nm & 450 nm) europa.eu

Gas Chromatography (GC) is a separation technique where the mobile phase is a gas. wikipedia.org It is primarily suited for compounds that are volatile or can be made volatile through derivatization. upce.cz this compound has a high boiling point (approximately 500°C) and is not naturally volatile, making direct GC analysis challenging. lookchem.com However, GC can be useful for analyzing volatile impurities or decomposition products associated with this compound. For instance, if the compound undergoes thermal degradation, GC can separate and help identify the resulting smaller, more volatile molecules. The compound is known to sublimate at temperatures above 250°C, a property that could potentially be exploited in specific analytical setups.

Mass Spectrometry (MS) for Identification and Structural Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the identity and elucidating the structure of compounds like this compound. When coupled with a separation technique like GC or HPLC, it provides definitive identification. For this compound, which has a molecular weight of 324.42 g/mol , electron ionization GC-MS analysis confirms the presence of the molecular ion peak (M+) at m/z 324.4. High-resolution mass spectrometry can provide the exact molecular formula, adding another layer of confirmation. acs.org Fragmentation patterns observed in the mass spectrum give valuable clues about the molecule's structure, which can be compared against libraries or known standards for verification. acs.org

Combined Spectroscopic and Chromatographic Approaches (e.g., HPLC-UV-Vis, HPLC-ESI MS/MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of spectroscopy, are the gold standard for analyzing complex samples.

HPLC-UV-Vis/PDA: Coupling HPLC with a UV-Visible or Photodiode Array (PDA) detector is standard practice for dye analysis. mdpi.com The PDA detector records the entire UV-Vis spectrum of the eluting compound, allowing for both quantification at a specific wavelength and identification based on the spectral profile. researchgate.net This provides three points of identification: retention time, absorbance maximum (λmax), and the full absorption spectrum. researchgate.net

HPLC-ESI-MS/MS: The combination of HPLC with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) offers unparalleled sensitivity and selectivity. acs.orgnih.gov After separation by HPLC, the analyte is ionized (typically forming [M-H]⁻ or [M+H]⁺ ions in ESI) and enters the mass spectrometer. nih.gov In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are analyzed. nih.gov This process provides a unique fragmentation fingerprint that is highly specific to the compound's structure, allowing for confident identification even at trace levels in highly complex matrices like textiles or food products. acs.orglcms.cz This technique is crucial for distinguishing between structurally similar dyes and identifying unknown components. nih.gov

Method Validation: Detection Limits, Quantification Limits, and Sensitivity

To ensure that an analytical method is reliable and fit for its purpose, it must be validated. bvsalud.org Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. sepscience.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.com

These limits are crucial for determining the sensitivity of a method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For solvent dyes, these values are highly dependent on the specific technique and the sample matrix. For example, a study on the related Solvent Yellow 124 using HPLC-UV reported an LOD of 0.020 mg/L and an LOQ of 0.065 mg/L. europa.eu In another study on Solvent Yellow 33, the detection limit was found to be 0.08 mg/L. dtic.mil More sensitive techniques like LC-MS/MS can achieve much lower limits, with reported LOQs for a range of dyes falling between 0.06 and 4.09 ng/mL. lcms.cz

Table 2: Reported Detection and Quantification Limits for Solvent Dyes
CompoundTechniqueMatrixLODLOQReference
Solvent Yellow 124HPLC-UVGas Oil0.020 mg/L0.065 mg/L europa.eu
Solvent Yellow 33HPLCFreshwater0.08 mg/L- dtic.mil
Various Dyes (47 total)LC-MS/MSTextile Extract0.02–1.35 ng/mL0.06–4.09 ng/mL lcms.cz

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract this compound from its matrix and remove interfering substances. mdpi.com The choice of protocol depends heavily on the sample type. Given that this compound is soluble in organic solvents and insoluble in water, most extraction methods are solvent-based. lookchem.com

Solid Samples (e.g., Plastics, Textiles): For solid matrices, the sample may first need to be physically processed (e.g., ground or blended) to increase the surface area for extraction. fda.gov Organic solvent extraction is then performed using techniques like sonication, Soxhlet extraction, or homogenization. lcms.czenv.go.jp A common method for extracting dyes from textiles involves sonicating the material in a solvent like methanol, followed by centrifugation to separate the extract from the solid fibers. lcms.cz

Liquid Samples (e.g., Inks, Oils): For liquid samples where the dye is already dissolved, a simple dilution with a suitable solvent might be sufficient. mdpi.com If the matrix is complex, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to clean up the sample. mdpi.com LLE uses two immiscible liquids to partition the analyte from interfering components. mdpi.com SPE uses a solid sorbent to retain either the analyte or the impurities, allowing for their separation.

Food and Environmental Samples: These matrices can be particularly challenging. fda.gov Protocols often involve an initial solvent extraction, followed by a clean-up step to remove fats, proteins, and other matrix components. mdpi.comenv.go.jp For example, a method for color additives in food might involve extraction with an acidified or ammoniated solvent mixture, followed by application to a polyamide column for clean-up before HPLC analysis. fda.gov

A mild extraction method using 5% formic acid in methanol has been shown to be effective for extracting dyes from historical textiles without causing degradation of the analyte. researchgate.net This highlights the importance of tailoring the extraction protocol to both the analyte and the matrix to ensure the integrity of the compound being measured.

Interactions of Solvent Yellow 43 with Diverse Chemical and Biological Systems

Complexation Chemistry with Metal Ions for Sensing Applications

Solvent Yellow 43, a naphthalimide-based dye, demonstrates significant potential in the field of chemical sensing, primarily due to its ability to form complexes with various metal ions. smolecule.com This interaction is often mediated by the formation of coordination complexes or hydrogen bonds, which alters the photophysical properties of the dye, leading to a detectable signal, such as a change in fluorescence intensity or wavelength. The inherent fluorescence of this compound makes it a valuable fluorophore for the development of selective and sensitive chemosensors.

Research has highlighted its application as a fluorescent probe for the detection of specific metal ions, including aluminum and iron. The formation of a complex between the dye and a metal ion can induce a chelation-enhanced fluorescence (CHEF) effect. The binding of the metal ion restricts intramolecular rotation or other non-radiative decay pathways within the dye molecule, leading to a significant increase in fluorescence emission. The specificity of the dye towards certain ions is determined by the nature of the binding site within the naphthalimide structure, which can include nitrogen and oxygen atoms that act as ligands. mdpi.com Azo-azomethine derivatives, which share functional group similarities, are known to readily form stable complexes with most transition metal ions. mdpi.com The design of such chemosensors often involves incorporating a binding moiety that selectively coordinates with a target ion, leading to a measurable optical response. mdpi.comrsc.org

The table below summarizes the metal ion sensing applications involving compounds with similar functional principles.

Target Ion(s)Sensing MechanismObserved ChangeReference
Aluminum (Al³⁺), Iron (Fe³⁺)ComplexationChange in fluorescence
Cadmium (Cd²⁺), Zinc (Zn²⁺)ChelationIncreased absorption intensity, fluorescence enhancement mdpi.comrsc.org
Mercury (Hg²⁺)ComplexationIncreased fluorescence emission intensity mdpi.com
Various Transition MetalsCoordinationHypochromic effect, changes in absorption bands mdpi.com

Interactions with Biological Macromolecules (e.g., Proteins, Lipids)

The interaction of small molecules like this compound with biological macromolecules is fundamental to its behavior in biological systems. These interactions are governed by a combination of forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. uzh.ch In biological contexts, this compound may bind to macromolecules such as proteins and DNA, potentially altering their structure and function.

The tertiary structure of proteins and the organization of lipid membranes are critically dependent on their interactions with the surrounding solvent and other molecules. acs.orgnih.gov The adsorption of a protein onto a surface, for instance, is driven by an entropy gain from the release of water molecules and can be influenced by the protein's surface characteristics, which are composed of hydrophobic, hydrophilic, and charged patches. uzh.ch

While specific studies detailing the interaction of this compound with particular proteins or lipids are not extensively documented in the provided literature, the principles governing these interactions are well-established. For membrane proteins, surrounding lipids can act as modulators of function through specific binding events at the protein-lipid interface. acs.orgacs.org Computational studies on related systems, such as the connexin-43 (Cx43) gap junction channel, have revealed lipid-like densities at the protein-bilayer interface, suggesting that lipids can decorate the protein surface and potentially regulate channel activity by binding within the pore. elifesciences.org The interactions between proteins and lipids are crucial for a wide range of cellular processes, including signaling and membrane remodeling. mdpi.com The solubility and aggregation state of macromolecules are dictated by a balance of weak, nonspecific interactions between the macromolecule, other molecules, and the solvent. hymanlab.orgplos.org

Solvent Effects on Spectroscopic and Photophysical Behavior

The spectroscopic and photophysical properties of this compound are highly sensitive to its local environment, a phenomenon known as solvatochromism. nih.gov This effect, where a substance changes color in response to a change in solvent polarity, is a hallmark of dyes with a significant difference in dipole moment between their ground and excited states. researchgate.netrsc.org For this compound, this behavior stems from its intramolecular charge transfer (ICT) character. Upon photoexcitation, there is a redistribution of electron density within the molecule, creating a more polar excited state that can be stabilized by polar solvent molecules. researchgate.netekb.eg

This stabilization of the excited state relative to the ground state leads to a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. rsc.orgekb.eg For example, studies on similar dyes show a pronounced red shift in emission when moving from non-polar solvents like heptane (B126788) to polar solvents like ethanol (B145695) or methanol (B129727). ekb.egresearchgate.net The absorption spectra are generally less sensitive to solvent polarity than the fluorescence spectra. rsc.org The extent of the solvatochromic shift can be correlated with empirical solvent polarity scales, such as the ET(30) scale. researchgate.net This property makes this compound and related compounds useful as probes for characterizing the polarity of microenvironments, such as within micelles or polymer matrices. ekb.egresearchgate.net

The table below presents representative data for a solvatochromic dye, illustrating the effect of solvent polarity on its absorption (λabs) and fluorescence (λfl) maxima.

SolventPolarity (ET(30) kcal/mol)λabs (nm)λfl (nm)Stokes Shift (nm)
Heptane31.0~450~490~40
Dioxane36.05035030
Chloroform (B151607)39.15025020
Dichloromethane40.75235230
Methanol55.4~470~534~64
Ethanol51.9---

Note: Data is illustrative of solvatochromic behavior based on findings for similar dyes rsc.orgekb.egresearchgate.net; specific values for this compound may vary.

Surface Interactions and Adsorption Phenomena

The interaction of this compound with various surfaces is a critical aspect of its application in materials like plastics, coatings, and inks. Adsorption, the accumulation of molecules on a surface, is governed by intermolecular forces between the adsorbate (the dye) and the substrate. nih.gov For non-ionic dyes like this compound, these interactions are typically physisorption, involving weaker van der Waals forces and hydrogen bonds, rather than covalent bond formation. rsc.orgaip.org

A notable phenomenon is the migration of this compound within a polymer matrix, such as polyethylene (B3416737). researchgate.net Although soluble in the polymer melt, upon cooling, the dye has a strong tendency to crystallize and migrate to the surface, an effect known as "dye blooming". researchgate.net This surface crystallization can be undesirable in applications like packaging. researchgate.net The driving force for adsorption includes the free energy change associated with the dye binding to the surface, the desorption of any previously adsorbed species (like solvent molecules), and interactions with the surrounding medium. acs.org

The adsorption behavior depends on the properties of both the dye and the surface, including surface energy, polarity, and charge. uzh.ch On surfaces like graphene and MoS₂, solvent molecules are generally physisorbed at a height of around 3.35 Å, with the orientation dictated by electronegative atoms in the molecule to maximize surface contact. aip.org The study of surface phenomena is essential for controlling the performance and stability of materials colored with solvent dyes. researchgate.netrsc.org

Surface/MatrixPhenomenonDriving Force/MechanismReference
Polyethylene (PE)Dye migration and bloomingCrystallization upon cooling researchgate.net
General Solid SurfacesAdsorptionPhysisorption (van der Waals forces, H-bonds) nih.govrsc.org
Graphene, MoS₂PhysisorptionIntermolecular forces, maximizing surface contact aip.org
GoldPhysisorptionNon-covalent binding of adsorbates rsc.org

Mechanism of Interaction in Biological Systems (e.g., Cellular Pathways)

The interaction of this compound with biological systems begins at the cellular level, with its uptake into cells being a crucial first step. smolecule.com Investigations into how efficiently cells absorb this compound are vital for its potential applications in biological imaging or as a building block for therapeutic agents. smolecule.com Cellular uptake of nanoparticles and complex molecules is often an energy-dependent process involving endocytosis. nih.govnih.gov

Studies on various nanoparticles and molecular probes have identified several endocytic pathways that could be relevant for the internalization of this compound. nih.govacs.org These include:

Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles. nih.govnih.gov

Caveolae-mediated endocytosis: Utilizes flask-shaped membrane invaginations called caveolae, which are rich in cholesterol and caveolin proteins. nih.govuibk.ac.at

Macropinocytosis: A non-specific process where large gulps of extracellular fluid are taken into the cell in large vesicles called macropinosomes. nih.gov

The specific pathway utilized can be determined experimentally by using chemical inhibitors that block a particular route. nih.govnih.govacs.org For instance, a significant reduction in uptake at low temperatures (e.g., 4°C) is indicative of an energy-dependent process, as endocytosis is largely inhibited under these conditions. nih.gov Once inside the cell, these molecules are often trafficked through the endolysosomal pathway. They are initially contained within early endosomes, which mature into late endosomes and ultimately fuse with lysosomes. nih.gov Colocalization studies using fluorescent markers for specific organelles, like lysosome-associated membrane proteins (LAMPs), can track the intracellular fate of the compound. nih.govacs.org The mechanism of action within the cell may then involve the compound binding to specific molecular targets like DNA or proteins.

Regulatory Science and Risk Assessment in the Context of Solvent Yellow 43 Research

Current Regulatory Classifications and Safety Data Sheet Information

Solvent Yellow 43 is subject to various regulatory classifications globally, which are detailed in its Safety Data Sheets (SDS). According to multiple SDS, the substance does not meet the criteria for classification as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). chemos.deguidechem.com However, some suppliers indicate that it may be harmful if swallowed (Acute toxicity, Oral, Category 4) and can form combustible dust concentrations in air. aksci.comkochcolor.com

One of the key environmental concerns for dyes is their potential for harm to aquatic life. Some safety data sheets for this compound carry the hazard statements H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects), accompanied by the GHS09 pictogram for environmental hazards. biosynth.comchemicalbook.com Precautionary statements advise avoiding release to the environment (P273), collecting spillage (P391), and disposing of contents/container in accordance with local regulations (P501). biosynth.com

In terms of physical hazards, there is a noted risk of dust explosion, particularly when fine dust is enriched. chemos.dekochcolor.com The substance is listed on the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, indicating it is in commerce in the United States. aksci.comshipnerd.com It is also listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). chemicalbook.com

Toxicological information from various SDS indicates that this compound is not classified as acutely toxic, a skin or eye irritant, a respiratory or skin sensitizer (B1316253), mutagenic, carcinogenic, or a reproductive toxicant. chemos.dekochcolor.com It is also not classified as a specific target organ toxicant from single or repeated exposure. chemos.dekochcolor.com

Here is a summary of the GHS classification information for this compound from various sources:

ClassificationPictogramSignal WordHazard Statement(s)Source(s)
Acute toxicity, Oral (Category 4)WarningH302: Harmful if swallowed aksci.com
Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1WarningH400: Very toxic to aquatic life biosynth.comchemicalbook.com
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1WarningH410: Very toxic to aquatic life with long lasting effects biosynth.comchemicalbook.com
Combustible dustNo PictogramWarningOSHA003: May form combustible dust concentrations in air kochcolor.com
Not ClassifiedNo PictogramNo Signal WordDoes not meet the criteria for classification chemos.deguidechem.com

Academic Perspectives on Environmental Risk Assessment Methodologies for Dyes

The large-scale production and use of synthetic dyes in industries like textiles have led to significant environmental concerns, prompting academic research into effective risk assessment methodologies. researchgate.net A primary challenge is the sheer volume and variety of dyes, which are often released into wastewater, causing pollution and potential harm to aquatic ecosystems. researchgate.net

Life Cycle Assessment (LCA) is a prominent methodology used to evaluate the environmental footprint of dyes from raw material extraction to end-of-life. sustainability-directory.com This "cradle to grave" approach helps identify the stages with the highest environmental impact, such as energy-intensive manufacturing processes or water-intensive dyeing procedures. sustainability-directory.comaip.org For instance, an LCA can compare the environmental burdens of producing a dye in liquid versus powder form, considering factors like energy consumption during production and transportation. aip.org

Environmental risk assessments for dyes also focus on their potential for persistence, bioaccumulation, and toxicity (PBT). chemos.de Some dyes are known to be persistent in the environment and can bioaccumulate in organisms. qeios.com The ecotoxicological risk of dyes is a key area of study, with research investigating their effects on various aquatic organisms. nih.gov For example, studies may assess the acute and chronic toxicity of dyes to fish, daphnia, and algae to determine safe environmental concentrations. nih.gov

Furthermore, academic research plays a crucial role in informing and improving regulatory frameworks. By providing data on the environmental impacts of different dyes and treatment technologies, researchers help policymakers develop more effective and evidence-based regulations. sustainability-directory.com This includes the development of innovative and environmentally friendly wastewater treatment technologies to remove dyes before discharge. researchgate.net

Frameworks for Human Health Risk Assessment of Dyes and Colorants

Frameworks for assessing the human health risks of dyes and colorants are established by regulatory agencies worldwide to ensure consumer and worker safety. These frameworks are iterative and tiered, often starting with a high-throughput screening and progressing to more detailed assessments for substances of concern. industrialchemicals.gov.aunih.gov

A key component of these frameworks is the risk assessment paradigm, which includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov For dyes, hazard identification involves evaluating their potential to cause adverse health effects such as skin sensitization, carcinogenicity, mutagenicity, or reproductive toxicity. qeios.comcir-safety.org This often relies on a combination of in vitro and in vivo toxicological studies.

Exposure assessment is particularly critical and considers various routes of exposure, including dermal contact with textiles, ingestion of food containing colorants, and inhalation of dust in occupational settings. qeios.comenvironmentclearance.nic.in For hair dyes, for example, risk assessments consider the concentration of the dye in the product and the frequency of use to estimate consumer exposure. industrialchemicals.gov.aueuropa.eu

Recent reviews of the human health risks from textile chemicals highlight the importance of considering chronic exposure to chemical mixtures and the potential for synergistic effects. qeios.com There is also a focus on vulnerable populations, such as infants and pregnant women, who may be at higher risk from exposure to certain chemicals. qeios.com

Implications of Research Findings for Regulatory Policies and Chemical Management

Research findings on the environmental and health impacts of dyes have significant implications for regulatory policies and chemical management. As scientific understanding of the risks associated with certain dyes grows, regulatory bodies may update their classifications and restrictions. globalrph.comsustainability-directory.com

For example, the discovery that some azo dyes can break down to release carcinogenic aromatic amines led to global regulations, such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), which restrict the use of these dyes in consumer products. qeios.comnih.govsustainability-directory.com Similarly, concerns about the effects of certain synthetic food dyes on children's behavior have led to regulatory actions and labeling requirements in some jurisdictions. globalrph.comfoodchainid.com

Research also drives innovation in the chemical industry, encouraging the development of safer and more sustainable alternatives to hazardous dyes. sustainability-directory.com Regulatory pressure can act as a catalyst for this innovation, creating a market for "greener" chemistry. sustainability-directory.comsustainability-directory.com

Furthermore, research highlighting the global nature of the textile supply chain underscores the need for harmonized international regulations. qeios.comsustainability-directory.com Discrepancies in regulations between countries can create challenges for manufacturers and may not adequately protect consumers and the environment worldwide. sustainability-directory.com

Initiatives like the Zero Discharge of Hazardous Chemicals (ZDHC) Programme, which is a collaboration of brands, suppliers, and chemical companies, are also influenced by research findings. sustainability-directory.com These voluntary programs often go beyond regulatory requirements to phase out hazardous chemicals from the textile and footwear value chain. sustainability-directory.com

Future Directions and Emerging Research Avenues for Solvent Yellow 43

Development of Novel Synthetic Analogues with Enhanced Properties

The core structure of Solvent Yellow 43, a derivative of quinoline (B57606), serves as a versatile scaffold for synthetic modification. scbt.com Future research will likely focus on creating novel analogues by introducing various functional groups to fine-tune its chemical and photophysical properties. rsc.org The goal is to enhance characteristics such as quantum yield, photostability, and solubility in specific media, or to introduce new functionalities altogether. nih.gov

Strategic modifications could include:

Altering Alkyl Chains: Modifying the length and branching of the alkyl groups on the naphthalimide core can influence solubility and interactions with polymer matrices.

Introducing Electron-Donating/Withdrawing Groups: Adding groups like –OH, –OCH3, or –NO2 to the aromatic rings can shift absorption and emission spectra, potentially leading to dyes with tailored colors or enhanced sensing capabilities. researchgate.net

Hybridization with other Heterocycles: Fusing the quinoline core with other heterocyclic scaffolds such as pyrazole (B372694) or furan (B31954) could significantly alter and improve its biological activity or material compatibility. researchgate.net

These synthetic explorations aim to create a new library of dyes based on the this compound framework, each optimized for a specific high-value application. nih.gov

Table 1: Potential Synthetic Modifications and Targeted Property Enhancements

Structural ModificationTarget PropertyPotential Application
Introduction of sulfonic acid groupsIncreased water solubilityBiological imaging probes, aqueous-based inks
Addition of heavy atoms (e.g., Br, I)Enhanced intersystem crossingPhotosensitizers for photodynamic therapy
Incorporation of specific binding moieties (e.g., crown ethers)Selective ion-sensingFluorescent sensors for environmental monitoring
Polymerizable groups (e.g., vinyl, acrylate)Covalent integration into polymersNon-migrating colorants for advanced plastics

Exploration of Untapped Biomedical and Therapeutic Applications

The intrinsic fluorescence of quinoline derivatives provides a strong basis for their exploration in the biomedical field. mdpi.commdpi.com While this compound itself is not a therapeutic agent, its structure can be adapted to create compounds for diagnostics and targeted treatments. Future research is anticipated to move in several key directions:

Fluorescent Probes and Bio-imaging: Modified analogues of this compound could be designed as fluorescent probes for detecting specific metal ions or biomolecules. mdpi.com By incorporating specific chelating groups, these probes could selectively bind to targets like Fe³⁺ or other ions, causing a measurable change in fluorescence for diagnostic purposes. mdpi.com Their use in biological imaging, including cell labeling and tracking, is another promising avenue.

Anticancer and Antimicrobial Scaffolds: The quinoline nucleus is a core component of many compounds with demonstrated biological activity. nih.govresearchgate.net Preliminary studies on this compound have suggested it may have potential antimicrobial and anticancer properties, making it a candidate for further pharmacological investigation. smolecule.com Future work could involve creating derivatives that are optimized for interaction with biological targets like DNA or specific enzymes, potentially leading to new classes of therapeutic agents. researchgate.net

Advanced Materials Integration for Next-Generation Technologies

The unique photophysical properties of this compound make it a candidate for integration into advanced materials, moving beyond its role as a simple colorant. scbt.com Research is expected to focus on harnessing its fluorescence for functional applications.

Organic Light-Emitting Diodes (OLEDs): Fluorescent dyes are central to OLED technology. This compound and its derivatives could be investigated as emitters or dopants in the emissive layer of OLED devices, contributing to the development of more efficient and vibrant displays.

Chemical Sensors: The dye's fluorescence can be sensitive to its local environment. By embedding it within a polymer matrix, it could be used to create optical sensors that detect changes in polarity, viscosity, or the presence of specific chemical vapors through changes in its light emission.

Smart Textiles and Coatings: There is growing interest in chromic textiles that change color in response to stimuli. researchgate.net Derivatives of this compound could be integrated into fibers or coatings to create materials that respond to changes in temperature (thermochromism) or solvent exposure (solvatochromism). researchgate.net Its known use in smoke generation also suggests potential in developing tracers for airflow visualization or safety systems.

In-depth Mechanistic Studies of Biological and Environmental Interactions

A deeper understanding of how this compound interacts with its environment at a molecular level is crucial for both optimizing its applications and assessing its impact.

Biological Interactions: The mechanism of action in biological systems is an area ripe for exploration. It is thought that the compound may bind to proteins or DNA, altering their function. Advanced spectroscopic and computational modeling could elucidate these binding modes and explain the structural basis for any observed biological activity. researchgate.net Understanding how it is absorbed by cells is also key to developing any potential therapeutic applications. smolecule.com

Environmental Fate and Degradation: The compound's stability can lead to its accumulation in water systems, posing potential environmental risks. Future research should focus on detailed studies of its degradation pathways, whether through photodegradation (by UV light), microbial action, or other chemical processes. This knowledge is essential for developing strategies to mitigate its environmental impact and for designing more environmentally benign alternatives. chemos.deieaghg.org

Sustainable Synthesis and Green Chemistry Approaches in Dye Production

The chemical industry is increasingly shifting towards more environmentally friendly manufacturing processes. ijpsjournal.comresearchgate.net Future research into the production of this compound and its analogues will undoubtedly focus on green chemistry principles. rsc.org

Key areas of development include:

Alternative Solvents and Catalysts: Traditional quinoline syntheses can involve hazardous solvents and reagents. ijpsjournal.com Research is exploring the use of greener alternatives like water, ethanol (B145695), or ionic liquids, and replacing traditional catalysts with recyclable, solid acid catalysts or even organocatalysts to minimize waste and toxicity. researchgate.netrsc.orgrsc.org

Energy-Efficient Synthesis: Techniques such as microwave-assisted synthesis (MAS) and ultrasound-promoted reactions are being investigated to dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comrsc.org

By embracing these sustainable methodologies, the synthesis of this class of dyes can become more cost-effective and environmentally responsible. researchgate.net

Q & A

Q. In nanoparticle encapsulation studies, what methodologies are essential for characterizing the stability and release profile of this compound?

  • Methodological Answer : Employ dynamic light scattering (DLS) for particle size distribution, transmission electron microscopy (TEM) for morphology, and UV-Vis spectroscopy to quantify dye release kinetics. Reference miniemulsion polymerization techniques used in analogous systems (e.g., inkjet printing applications) .

Q. How should researchers approach statistical analysis of batch-to-batch variability in this compound synthesis to ensure data robustness?

  • Methodological Answer : Apply analysis of variance (ANOVA) to compare yields/purity across batches, report confidence intervals (95%), and use regression models to identify critical process parameters (e.g., catalyst concentration). Validate outliers with replicate experiments .

Q. What strategies can reconcile conflicting spectroscopic data observed in this compound derivatives?

  • Methodological Answer : Combine multi-technique analysis (e.g., FTIR, X-ray crystallography) with computational modeling (e.g., density functional theory) to resolve ambiguities. Publish raw spectral data and crystallographic coordinates for peer validation .

Q. How can computational chemistry methods complement experimental studies in predicting the spectral properties of this compound?

  • Methodological Answer : Perform time-dependent density functional theory (TD-DFT) calculations to simulate UV-Vis absorption spectra. Calibrate computational models against experimental data and adjust for solvent effects using continuum solvation models .

Key Methodological Themes

  • Reproducibility : Emphasize detailed procedural documentation and cross-referencing with literature .
  • Data Validation : Use multi-technique approaches and statistical rigor to resolve contradictions .
  • Advanced Applications : Link experimental design to emerging fields (e.g., nanotechnology, computational chemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.